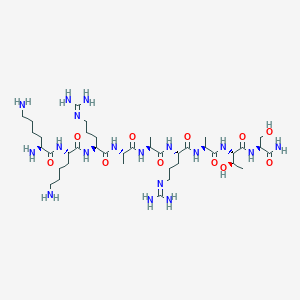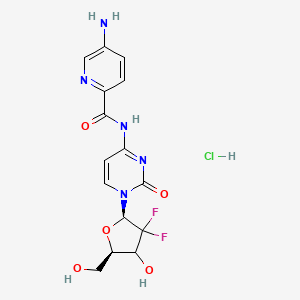
Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2 This peptide sequence is derived from the calmodulin-binding domain of myosin light chain kinase, an enzyme that plays a crucial role in muscle contraction by phosphorylating myosin light chains .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is employed for purification to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other functional groups to alter its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Applications De Recherche Scientifique
Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2 has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as an inhibitor of myosin light chain kinase phosphorylation, making it useful in studies of muscle contraction and signal transduction.
Medicine: Investigated for its potential therapeutic applications in conditions involving abnormal muscle contraction.
Industry: Utilized in the development of peptide-based drugs and biochemical assays
Mécanisme D'action
The primary mechanism of action of Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2 involves its role as an inhibitor of myosin light chain kinase phosphorylation. By binding to the calmodulin-binding domain of the enzyme, it prevents the phosphorylation of myosin light chains, thereby inhibiting muscle contraction. This interaction affects various molecular targets and pathways involved in muscle function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lys-Arg-Arg-Trp-Lys-Lys-Asn-Phe-Ile-Ala-Val-Ser-Ala-Ala-Asn-Arg-Phe-Gly-NH2: Another peptide derived from the calmodulin-binding domain of myosin light chain kinase.
Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-OH: A similar peptide without the amide group at the C-terminus.
Uniqueness
Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2 is unique due to its specific sequence and the presence of the amide group at the C-terminus, which can influence its binding affinity and inhibitory activity compared to other similar peptides .
Propriétés
Formule moléculaire |
C40H78N18O11 |
|---|---|
Poids moléculaire |
987.2 g/mol |
Nom IUPAC |
(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C40H78N18O11/c1-20(52-36(67)27(14-10-18-50-40(47)48)56-37(68)25(12-6-8-16-42)55-34(65)24(43)11-5-7-15-41)31(62)51-21(2)32(63)54-26(13-9-17-49-39(45)46)35(66)53-22(3)33(64)58-29(23(4)60)38(69)57-28(19-59)30(44)61/h20-29,59-60H,5-19,41-43H2,1-4H3,(H2,44,61)(H,51,62)(H,52,67)(H,53,66)(H,54,63)(H,55,65)(H,56,68)(H,57,69)(H,58,64)(H4,45,46,49)(H4,47,48,50)/t20-,21-,22-,23+,24-,25-,26-,27-,28-,29-/m0/s1 |
Clé InChI |
FDCBNCDCLDMQDU-BRXOZAAOSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |
SMILES canonique |
CC(C(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)











